Fmoc-Cpg-OH

Descripción general

Descripción

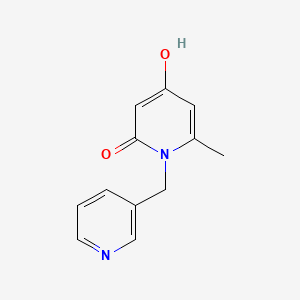

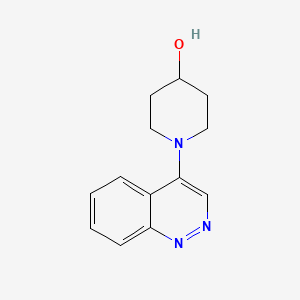

Fmoc-Cpg-OH is a compound with the molecular weight of 365.43 and the molecular formula of C22H23NO4 . It is also known as (2S)-cyclopentyl {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid . The Fmoc group is a base-labile protecting group used in organic synthesis . Fmoc-Cpg-OH has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-Cpg-OH is complex, with the Fmoc group contributing to its aromaticity and hydrophobicity . This structure promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-Cpg-OH is a solid substance . It has a molecular weight of 365.43 and a molecular formula of C22H23NO4 .Aplicaciones Científicas De Investigación

Hydrogel Formation for Biomedical Applications

Fmoc-dl-cyclopentylglycine: is utilized in the synthesis of peptide-based hydrogels (PHGs). These hydrogels are biocompatible and suitable for various biomedical applications due to their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, and the generation of a physiologically relevant environment for in vitro experiments . They are particularly promising for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery Systems

The compound’s derivatives have been studied for their potential in creating cross-linked hydrogels that can be used for drug delivery applications. These hydrogels can encapsulate drugs, allowing for controlled and sustained release, which is crucial for therapeutic applications . The ability to couple drug delivery systems to hydrogel materials is beneficial for tissue engineering, providing cells with the necessary support and bioactive molecules .

Scaffold for Cell Growth

Due to its biocompatibility and biodegradability, Fmoc-Cpg-OH is an excellent material for producing scaffolds that facilitate cell growth. This application is vital in regenerative medicine and tissue engineering, where the scaffold provides a three-dimensional structure for cells to adhere to and proliferate .

Peptide Synthesis

Fmoc-Cpg-OH: plays a critical role in solid-phase peptide synthesis (SPPS), a method widely used for producing peptides and proteins. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, which is essential for the correct assembly of peptide chains .

Bioprinting

The self-assembling properties of Fmoc-Cpg-OH derivatives make them suitable for bioprinting applications. Bioprinting involves creating complex biological structures, and the ability of these compounds to form stable hydrogels is advantageous for constructing tissues and organs for research and therapeutic purposes .

Nanoparticle-Hydrogel Composites

Fmoc-Cpg-OH: is also involved in the synthesis of nanoparticle-hydrogel composites. These composites have significant potential in biomedical applications, such as creating responsive drug delivery systems that can react to specific physiological conditions .

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHUIQSEKGLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)